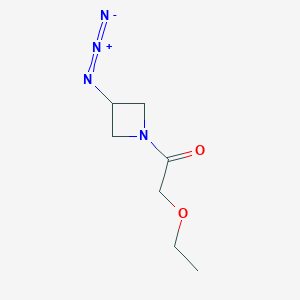
4-(3-azidoazetidine-1-carbonyl)pyridin-2(1H)-one
Vue d'ensemble
Description
4-(3-Azidoazetidine-1-carbonyl)pyridin-2(1H)-one, or 4-AACPy, is an organic compound that has recently been studied for its potential applications in scientific research. 4-AACPy is a synthetic molecule that can be used as a tool for studying biological processes, as it has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Transformation of Heterocyclic Compounds
Research into heterocyclic compounds, such as 4-phosphorylated derivatives of 1,3-azoles, showcases advanced synthesis methodologies and their biological properties. These compounds have demonstrated a wide range of activities, including insecticidal and neurodegenerative effects, showcasing their potential in drug development and agrochemical applications (Abdurakhmanova et al., 2018).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
The synthesis and applications of heterocyclic N-oxide derivatives, involving pyridine and other heterocycles, have been highlighted for their importance in organic synthesis, catalysis, and medicinal chemistry. These compounds play a critical role in forming metal complexes, designing catalysts, and serving as key intermediates in synthesizing pharmacologically active molecules (Li et al., 2019).
Pyridopyridazine Derivatives for Biomedical and Chemosensing Applications
Pyridopyridazine derivatives are explored for their antitumor, antibacterial, analgesic, and diuretic activities, indicating their significant potential in developing new therapeutic agents. Additionally, these derivatives have been studied as selective inhibitors for various enzymes, showing their versatility in biomedical research (Wojcicka and Nowicka-Zuchowska, 2018).
Pyridine Derivatives in Medicinal Chemistry and Analytical Applications
Pyridine derivatives are pivotal in medicinal chemistry, offering a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Their high affinity for various ions and molecules also positions them as effective chemosensors for detecting diverse species, highlighting their dual role in therapeutic and analytical applications (Abu-Taweel et al., 2022).
Propriétés
IUPAC Name |
4-(3-azidoazetidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-13-12-7-4-14(5-7)9(16)6-1-2-11-8(15)3-6/h1-3,7H,4-5H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPKIDOEAPNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)NC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















